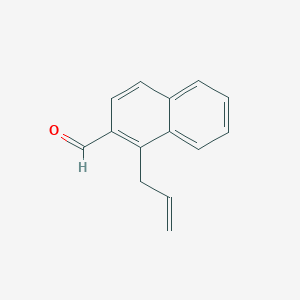
1-Prop-2-enylnaphthalene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Prop-2-enylnaphthalene-2-carbaldehyde is an organic compound with the molecular formula C14H12O2 It is a derivative of naphthalene, characterized by the presence of an aldehyde group at the second position and a prop-2-enyl group at the first position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Prop-2-enylnaphthalene-2-carbaldehyde typically involves the reaction of naphthalene derivatives with appropriate reagents. One common method includes the reaction of 2-hydroxybenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aqueous micellar medium . This method is advantageous due to the high yield and the low cost of starting materials.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. The choice of solvents, catalysts, and reaction conditions is crucial to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Prop-2-enylnaphthalene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The prop-2-enyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed:
Oxidation: Formation of 1-Prop-2-enylnaphthalene-2-carboxylic acid.
Reduction: Formation of 1-Prop-2-enylnaphthalene-2-methanol.
Substitution: Formation of various substituted naphthalene derivatives depending on the reagents used.
Applications De Recherche Scientifique
1-Prop-2-enylnaphthalene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Prop-2-enylnaphthalene-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The prop-2-enyl group can participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
2-(Ethynyloxy)naphthalene-1-carbaldehyde: Similar structure but with an ethynyloxy group instead of a prop-2-enyl group.
2-(Prop-2-en-1-yloxy)naphthalene-1-carbaldehyde: Similar structure but with an allyloxy group instead of a prop-2-enyl group.
Uniqueness: 1-Prop-2-enylnaphthalene-2-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential applications. The presence of both an aldehyde and a prop-2-enyl group allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.
Propriétés
Formule moléculaire |
C14H12O |
|---|---|
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
1-prop-2-enylnaphthalene-2-carbaldehyde |
InChI |
InChI=1S/C14H12O/c1-2-5-13-12(10-15)9-8-11-6-3-4-7-14(11)13/h2-4,6-10H,1,5H2 |
Clé InChI |
VGVVLKSHJJHAFW-UHFFFAOYSA-N |
SMILES canonique |
C=CCC1=C(C=CC2=CC=CC=C21)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(1-(2-Ethoxyethyl)piperidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B13862259.png)
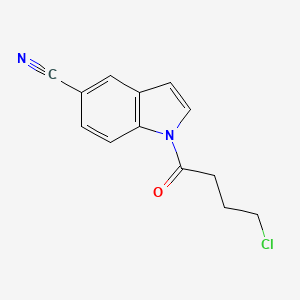
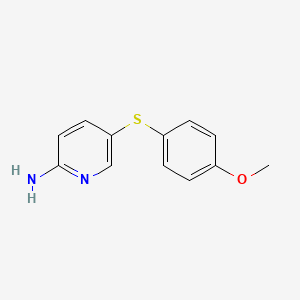
![2-(1-aminoethyl)-3-bromo-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13862268.png)

![3,6a,7,8,9,10-hexahydro-2H-imidazo[4,5-d][1,7]naphthyridin-1-ium 1-oxide](/img/structure/B13862296.png)
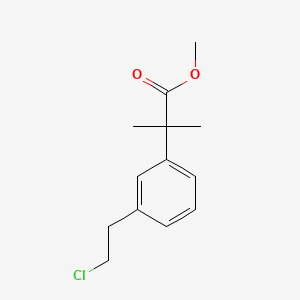
![[2-[(1S)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2H-furan-3-yl] hydrogen sulfate](/img/structure/B13862311.png)
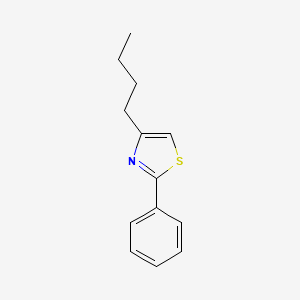
![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
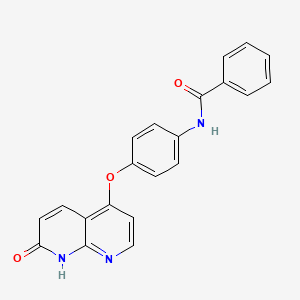
![1-methyl-2-[2-(3-methyl-2-thiophenyl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B13862327.png)

